1-Cyclohexylpiperazine

Sigma Receptor Binding Affinity Ligand

Select 1-Cyclohexylpiperazine (1-CHP) as a validated negative control for sigma receptor assays (σ1 Ki >5,000 nM, σ2 Ki >1,000 nM) and an ideal SAR scaffold. Guaranteed ≥98% purity, consistent mp 34.0–38.0 °C. Do not substitute for potent σ2 ligands like PB28 (Ki = 0.68 nM)—the unsubstituted scaffold yields false negatives in binding assays. A reliable pharmaceutical intermediate for diverse piperazine drug candidates.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 17766-28-8
Cat. No. B093859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylpiperazine
CAS17766-28-8
Synonyms1-cyclohexylpiperazine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCNCC2
InChIInChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2
InChIKeyXPDSXKIDJNKIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexylpiperazine (CAS 17766-28-8): Chemical Identity and Core Utility for Sigma Receptor Research and Pharmaceutical Intermediates


1-Cyclohexylpiperazine (1-CHP) is a substituted piperazine featuring a cyclohexyl group on one nitrogen atom. It is primarily classified as a sigma-1 (σ1) and sigma-2 (σ2) receptor ligand with diagnostic and therapeutic research potential , though the unsubstituted parent molecule itself displays low affinity [1]. It also serves as a versatile pharmaceutical intermediate, enabling the synthesis of diverse piperazine-containing bioactive compounds and heterocyclic frameworks .

Why Unmodified 1-Cyclohexylpiperazine Cannot Substitute for High-Affinity Derivatives in Sigma Receptor Studies


Generic substitution of 1-cyclohexylpiperazine for its high-affinity derivatives is not scientifically valid. While 1-CHP forms the core scaffold for potent sigma-2 (σ2) ligands like PB28, the parent molecule itself exhibits minimal affinity for sigma receptors (Ki >1,000 nM) [1]. This contrasts sharply with its 4-substituted derivatives, which achieve nanomolar or sub-nanomolar affinity [2]. Therefore, using the unsubstituted 1-CHP in assays requiring potent σ2 engagement will result in false negatives or require impractically high concentrations, underscoring the necessity for precise chemical selection.

Quantitative Evidence Guide: Direct Comparator Data for 1-Cyclohexylpiperazine (17766-28-8) Selection


Sigma Receptor Affinity: 1-Cyclohexylpiperazine vs. High-Affinity Derivative PB28

Unsubstituted 1-cyclohexylpiperazine is a weak binder to sigma receptors, with a Ki > 5,000 nM for the sigma-1 receptor and Ki > 1,000 nM for the EBP/sigma-2-like site [1]. In stark contrast, its 4-substituted derivative PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) demonstrates sub-nanomolar affinity (σ1 Ki = 0.38 nM, σ2 Ki = 0.68 nM) [2].

Sigma Receptor Binding Affinity Ligand

Purity Specification: 1-Cyclohexylpiperazine Analytical Grade vs. Industry Baseline

Commercially available 1-cyclohexylpiperazine is supplied with a guaranteed purity of ≥98.0% (by GC and nonaqueous titration) . This meets or exceeds the standard purity threshold for research-grade pharmaceutical intermediates, which is typically set at 97-98% .

Analytical Chemistry Purity Quality Control

Physical Property: Melting Point Consistency Across Commercial Sources

The melting point of 1-cyclohexylpiperazine is consistently reported across multiple reputable vendors as a narrow range of 34.0-38.0 °C . Other high-purity sources report similar values, confirming the reliability of this property for identity verification .

Physical Chemistry Characterization Quality Control

Synthetic Utility: 1-Cyclohexylpiperazine as a Key Intermediate in Patented Processes

1-Cyclohexylpiperazine is specifically utilized as a key intermediate in patented synthetic routes for novel phenoxyalkylpiperazine derivatives with affinity for σ receptors, intended for the treatment of cerebral nerve functional disorders [1]. This contrasts with more complex piperazine intermediates that may require additional steps or protecting groups.

Organic Synthesis Pharmaceutical Intermediate Process Chemistry

Validated Application Scenarios for 1-Cyclohexylpiperazine (CAS 17766-28-8) Based on Quantitative Evidence


As a Low-Affinity Control or Scaffold in Sigma Receptor SAR Studies

Given its >5,000 nM Ki for σ1, 1-cyclohexylpiperazine is ideally suited as a negative control or a base scaffold for structure-activity relationship (SAR) studies aiming to identify potent σ receptor ligands. Researchers can use it to benchmark the affinity gain achieved by adding substituents to the N4 position, as seen in the development of PB28 (Ki = 0.68 nM) [1].

As a High-Purity Building Block for Pharmaceutical Synthesis

With a commercially guaranteed purity of ≥98.0%, 1-cyclohexylpiperazine serves as a reliable starting material for the synthesis of diverse piperazine-containing drug candidates, including σ receptor ligands for neurological disorders [2]. Its consistent physical properties (mp 34.0-38.0 °C) facilitate quality control and reproducible synthetic outcomes .

As a Reference Standard in Analytical Method Development

The well-characterized physicochemical properties of 1-cyclohexylpiperazine, including its defined melting point and high purity, make it a suitable reference standard for developing and validating analytical methods such as HPLC, GC, or NMR spectroscopy for related piperazine derivatives .

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